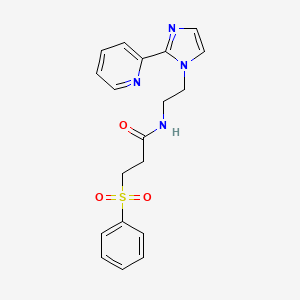
3-(phenylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a phenylsulfonyl group, a pyridin-2-yl group, and a 1H-imidazol-1-yl group. These groups are common in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the nature of its constituent groups. Fluorine-containing compounds, for example, often have unique properties that make them useful in various applications .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Development
The core structure of the compound, featuring an imidazopyridine moiety, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This structure is beneficial for creating new drugs because it can interact with various biological targets. The compound’s ability to bind with different receptors and enzymes makes it a valuable candidate for the development of medications for diseases such as cancer, neurological disorders, and infectious diseases.
Material Science: Organic Electronics
Due to its structural character, the compound is also useful in material science, particularly in the development of organic electronics . Its molecular framework can be utilized to create organic semiconductors, which are essential for constructing flexible electronic devices. This application is significant for advancing wearable technology and developing new forms of displays and lighting.
Biological Research: Neurotoxicity Studies
In biological research, derivatives of this compound have been studied for their neurotoxic potentials. For instance, similar compounds have been investigated for their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential in aquatic organisms . This research is crucial for understanding the impact of chemicals on the nervous system and for assessing environmental toxicity.
Synthetic Chemistry: Catalyst-Free Synthesis
The compound’s structure lends itself to catalyst-free synthesis methods, which are advantageous for creating imidazo[1,2-a]pyridines . These methods are environmentally benign and provide efficient access to the desired products. This application is important for the sustainable production of chemicals and for reducing the environmental footprint of chemical manufacturing.
Pharmacology: Antioxidant and Antitumor Activities
Compounds with the imidazopyridine scaffold have shown promising antioxidant and antitumor activities . These properties are essential for developing new therapies for oxidative stress-related diseases and for cancer treatment. The compound’s ability to scavenge free radicals and inhibit tumor growth could lead to significant advancements in pharmacology.
Environmental Science: Ecotoxicology
The compound and its derivatives can be used to study the ecotoxicological effects on aquatic life . Understanding how these compounds affect organisms at different trophic levels helps in assessing the risk and impact of chemical pollutants in the environment. This application is vital for environmental protection and for formulating regulations on chemical usage.
Wirkmechanismus
Target of Action
The compound contains a benzenesulfonyl group and a pyridin-2-yl-1H-imidazol-1-yl group. Compounds containing these groups are often involved in various biological activities. For instance, benzenesulfonyl compounds are known to have antibacterial, antifungal, and anticancer activities . Pyridin-2-yl-1H-imidazol compounds are often used in medicinal chemistry due to their wide range of biological activities .
Mode of Action
The benzenesulfonyl group, for instance, is known to form strong hydrogen bonds with its target, which can inhibit the target’s activity .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence a compound’s bioavailability and efficacy .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given the potential biological activities of its structural components, it could potentially have antibacterial, antifungal, or anticancer effects .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-18(9-15-27(25,26)16-6-2-1-3-7-16)21-11-13-23-14-12-22-19(23)17-8-4-5-10-20-17/h1-8,10,12,14H,9,11,13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKOWPGEDYQGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2951649.png)
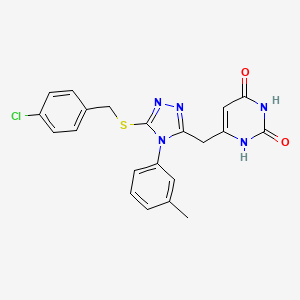
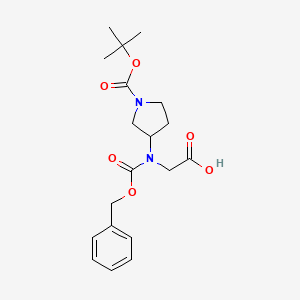


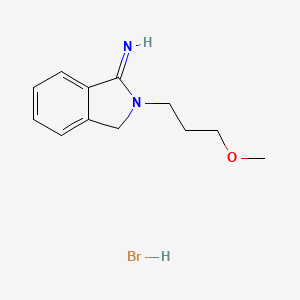
![3-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2951659.png)
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2951660.png)


![N-(3-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2951665.png)

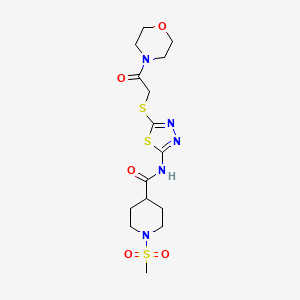
![N-[4-(2-chlorophenyl)-6-methyl-5-oxo-2-phenylpyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B2951671.png)